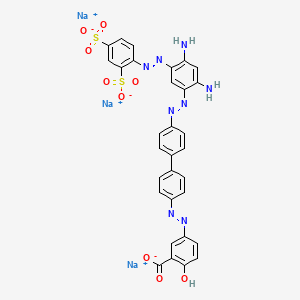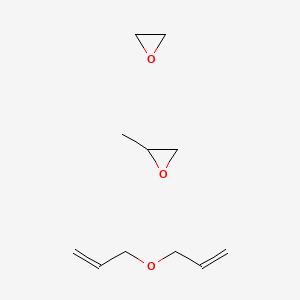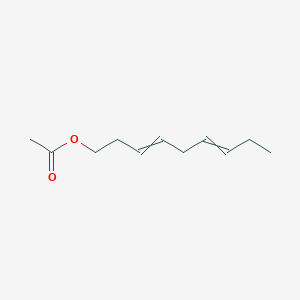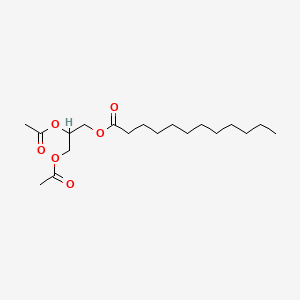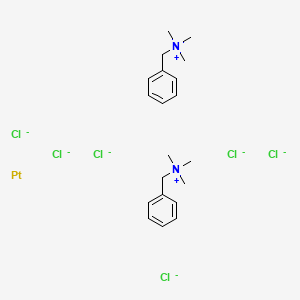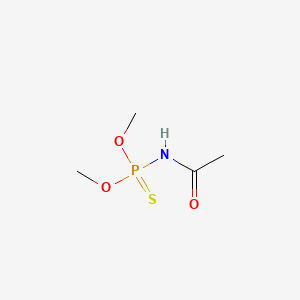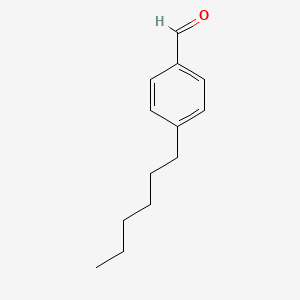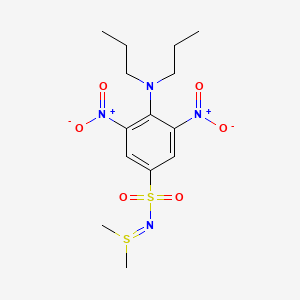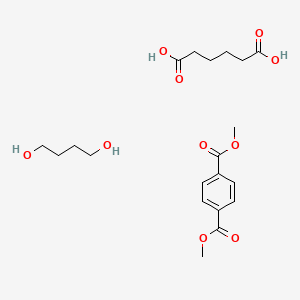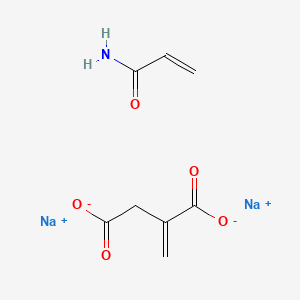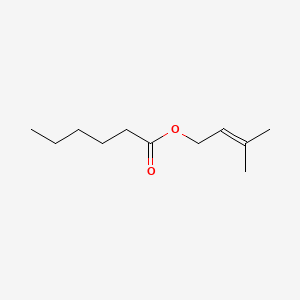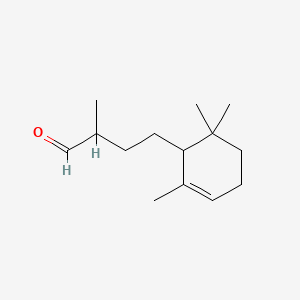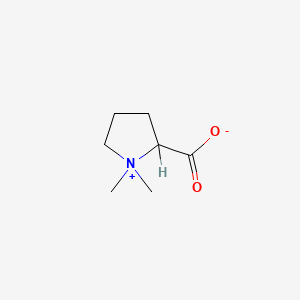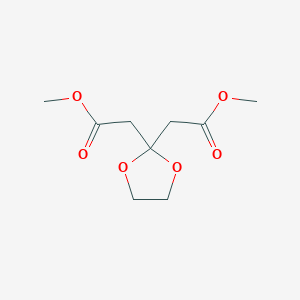
Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
Übersicht
Beschreibung
Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate, also known as DMDA-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a colorless liquid that is soluble in water and has a molecular weight of 218.22 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Olfactory Properties
- Synthesis from Dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate : Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate has been used in the synthesis of compounds with marine, spicy-vanillic odor. These compounds were obtained by a series of reactions including isomerization, Dieckmann condensation, saponification, and decarboxylation (Kraft, Popaj, Müller, & Schär, 2010).
Chiroptical Studies
- Study of Cryptochirality : This compound was connected to pyrene moieties to study cryptochirality. The chiroptical properties were revealed in the photoexcited state by circularly polarised luminescence signals (Amako et al., 2015).
Reaction Analysis
- Scission Analysis with Acetyl Chloride : The reaction of this compound with acetyl chloride was studied, revealing insights into the structural course of the reaction and the formation of chloropropylacetates (Atavin et al., 1967).
Hemiothoesters Studies
- Generation and Characterisation : It played a role in the detection of dimethyl hemiorthoformate, an intermediate in the hydrolysis of related compounds, providing insights into the behavior of these compounds (Capon & Grieve, 1980).
Asymmetric Catalysis
Catalysis in Asymmetric Reactions : This compound has been used in the synthesis of homochiral pyridyl, bipyridyl, and phosphino derivatives for metal-catalyzed asymmetric reactions (Chelucci et al., 1996).
Dirhodium(II)-Catalyzed Reactions : Its derivatives underwent dirhodium(II)-catalyzed reactions with aryl aldehydes, demonstrating diastereocontrol in certain reactions and producing diastereoisomers (Doyle et al., 1997).
Organic Synthesis
Synthesis of 1,3-Dioxolanes : The compound facilitated the synthesis of various 1,3-dioxolanes, showcasing its utility in organic synthesis processes (Adams, Barnard, & Brosius, 1999).
Antileukemic Activity : It was used in the synthesis of compounds showing in vivo antileukemia activity, demonstrating its potential in medical research (Anderson & Corey, 1977).
Intermediates in Synthesis of Chrysanthemic Acid : Served as an intermediate in the synthesis of chrysanthemic acid, a compound with significant applications in chemistry (Baudoux et al., 1998).
Eigenschaften
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-9(6-8(11)13-2)14-3-4-15-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAUHOGCZGDDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281593 | |
| Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
CAS RN |
6506-31-6 | |
| Record name | 2,2-Dimethyl 1,3-dioxolane-2,2-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22081 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6506-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

